Epi-Sesamin Monocatechol is primarily sourced from sesame seeds, where sesamin is abundant. The compound falls under the category of lignans, which are polyphenolic compounds known for their diverse biological activities. It is specifically classified as an epimer of sesamin, indicating that it has a different spatial arrangement of atoms compared to its parent compound.
The synthesis of epi-Sesamin Monocatechol typically involves metabolic processes that convert sesamin into various derivatives, including monocatechols. Common methods include:
Epi-Sesamin Monocatechol has a complex molecular structure characterized by multiple functional groups. The IUPAC name for this compound is 4-[(3S,3aR,6S,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol. Its structural representation can be summarized as follows:
This structure highlights the presence of hydroxyl groups (-OH) and a benzodioxole moiety that contribute to its chemical reactivity and biological activity .
Epi-Sesamin Monocatechol undergoes various chemical reactions that modify its structure and enhance its biological activity:
These reactions are essential for its metabolic pathways and influence its pharmacological properties.
Epi-Sesamin Monocatechol primarily targets cytochrome P450 enzymes in the human liver, specifically CYP2C9 and CYP1A2. The mechanism involves:
The pharmacokinetics involve absorption, distribution, metabolism, and excretion processes that dictate its bioavailability and efficacy in biological systems.
Epi-Sesamin Monocatechol exhibits several notable physical and chemical properties:
These properties are crucial for its application in various scientific studies and potential therapeutic uses.
Epi-Sesamin Monocatechol has garnered attention for its potential applications in various fields:
Research continues to explore the full range of biological activities associated with epi-Sesamin Monocatechol, particularly regarding its potential health benefits derived from its unique chemical structure.
epi-Sesamin monocatechol arises from the oxidative demethylation of episesamin, catalyzed primarily by cytochrome P450 (CYP) enzymes. CYP2C9 and CYP1A2 are the dominant isoforms responsible for this O-demethylenation reaction in human hepatic microsomes. CYP2C9 exhibits a 2.5-fold higher catalytic efficiency (kcat/Km) for episesamin than CYP1A2. The reaction proceeds via methylene hydroxylation, forming an unstable hemiaminal intermediate that decomposes to yield the catechol product (SC-1 epimer) and formic acid [2] [4]. Kinetic profiling reveals distinct regioselectivity: CYP2C9 generates the S-monocatechol epimer, while CYP1A2 produces the R-monocatechol epimer. This stereochemical divergence influences downstream phase II metabolism and biological activity [4] [8].
Metabolic studies comparing sesamin and episesamin reveal significant epimer-specific differences. CYP2C9 contributes >70% to sesamin monocatechol formation but only ~50% for episesamin. Conversely, CYP1A2’s contribution increases from <20% in sesamin to ~45% in episesamin metabolism. This shift arises from episesamin’s optimized binding conformation within CYP1A2’s active site, facilitating R-monocatechol production. Docking simulations confirm enhanced hydrophobic interactions between episesamin’s tetrahydrofuran ring and CYP1A2 residues (Phe226, Ile386) [4] [8].
Table 1: Kinetic Parameters of CYP Isoforms in Sesamin vs. epi-Sesamin Monocatechol Formation
Substrate | CYP Isoform | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (µl/min/mg) |
---|---|---|---|---|
Sesamin | CYP2C9 | 8.2 ± 1.1 | 42.3 ± 3.8 | 5.16 |
Sesamin | CYP1A2 | 22.5 ± 3.4 | 18.6 ± 1.9 | 0.83 |
epi-Sesamin | CYP2C9 | 10.7 ± 1.8 | 31.2 ± 2.7 | 2.92 |
epi-Sesamin | CYP1A2 | 18.9 ± 2.2 | 29.5 ± 2.5 | 1.56 |
Data derived from recombinant enzyme assays using human liver microsomes [4].
Following catecholization, epi-sesamin monocatechol undergoes extensive glucuronidation, predominantly mediated by UGT2B7. Kinetic analyses of recombinant UGT isoforms confirm UGT2B7’s high affinity (Km = 14.3 µM) and capacity (Vmax = 1.8 nmol/min/mg) for epi-sesamin monocatechol. Correlation studies using human liver microsomes show a strong positive relationship (r = 0.89, p < 0.001) between UGT2B7 activity and glucuronide formation rates. Notably, epi-sesamin monocatechol glucuronides exhibit reduced antioxidant capacity compared to the aglycone, altering their physiological effects [5] [8].
Cytosolic catechol-O-methyltransferase (COMT) methylates epi-sesamin monocatechol at the meta-hydroxyl group, yielding 3-O-methyl-epi-sesamin monocatechol. This methylation competes with glucuronidation and predominates in extrahepatic tissues like the brain and kidneys. COMT’s activity toward the R-monocatechol epimer (from CYP1A2 metabolism) is 1.8-fold higher than toward the S-epimer, attributed to steric preferences in COMT’s active site [5] [8].
Table 2: Phase II Metabolite Distribution of epi-Sesamin Monocatechol in Human Systems
Metabolite Type | Major Enzyme | Tissue Localization | Relative Abundance (%) |
---|---|---|---|
Glucuronide Conjugates | UGT2B7 | Liver, Intestine | 65–75% |
Methylated Catechols | COMT | Brain, Kidneys | 20–30% |
Sulfate Conjugates | SULT1A1 | Liver, Plasma | 5–10% |
Data based on in vitro human tissue fractions and recombinant enzyme assays [5] [9].
The soil actinobacterium Sinomonas sp. no. 22 catabolizes epi-sesamin monocatechol via the folate-dependent enzyme SesA. SesA transfers the catechol’s methylene group to tetrahydrofolate (THF), yielding 5,10-CH2-THF and sesamin dicatechol. Key catalytic features include [1] [3] [6]:
Table 3: Enzymatic Properties of SesA from Sinomonas sp. no. 22
Property | Value | Significance |
---|---|---|
Molecular Mass | 150 kDa (homotrimer) | Quaternary structure for catalytic stability |
Cofactor Dependence | Tetrahydrofolate (THF) | Methylene group acceptor |
Specific Activity | 9.3 ± 0.4 µmol·min⁻¹·mg⁻¹ | Efficiency in ring cleavage |
Inducibility | 350-fold increase with sesamin | Adaptive response to lignan availability |
Homolog Distribution | Gram+ and Gram- bacteria | Ecological prevalence in lignan-rich environments |
Data sourced from purification and characterization studies [1] [3].
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